molecular formula C11H13NO2 B1602510 Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 939758-79-9

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B1602510
CAS No.: 939758-79-9
M. Wt: 191.23 g/mol
InChI Key: WVVZSRPWKJIQPT-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs.

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase enzymes, specifically monoamine oxidase A and monoamine oxidase B. These enzymes are responsible for the breakdown of monoamine neurotransmitters, and this compound has been shown to inhibit their activity . This inhibition can lead to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can have various physiological effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the dopamine signaling pathway by inhibiting the breakdown of dopamine, leading to increased dopamine levels . This can impact various cellular processes, including neurotransmission, mood regulation, and motor control. Additionally, this compound has been shown to have neuroprotective effects, potentially protecting neurons from oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of monoamine neurotransmitters . This binding interaction is crucial for its effects on neurotransmitter levels. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress, which contributes to its neuroprotective properties . These molecular interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and mood disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained increases in neurotransmitter levels and prolonged neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmitter levels and exhibit neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of monoamine neurotransmitters . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and other metabolites in the brain . These interactions are essential for understanding the compound’s overall impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its movement and localization within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action . This subcellular localization is crucial for understanding the precise mechanisms through which the compound influences cellular processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVZSRPWKJIQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585676
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-79-9
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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